First Total Syntheses and Spectral Data Corrections of 11-α-Methoxycurvularin and 11-β-Methoxycurvularin

,

Journal of Organic Chemistry,

2007,

72(25),

9846-9849

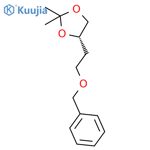

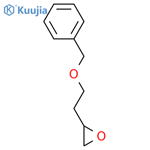

![Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- structure](https://it.kuujia.com/scimg/cas/85960-55-0x500.png)